molecular formula C18H16N4O2 B2475439 (E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 305355-26-4

(E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2475439
CAS No.: 305355-26-4
M. Wt: 320.352
InChI Key: CLZKPOGOSIHMNW-XDHOZWIPSA-N
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Description

(E)-N'-Benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a central pyrazole ring substituted at the 3-position with a 4-methoxyphenyl group and an (E)-benzylidene hydrazone moiety at the N'-position.

Properties

CAS No.

305355-26-4

Molecular Formula

C18H16N4O2

Molecular Weight

320.352

IUPAC Name

N-[(E)-benzylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H16N4O2/c1-24-15-9-7-14(8-10-15)16-11-17(21-20-16)18(23)22-19-12-13-5-3-2-4-6-13/h2-12H,1H3,(H,20,21)(H,22,23)/b19-12+

InChI Key

CLZKPOGOSIHMNW-XDHOZWIPSA-N

SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3

solubility

not available

Origin of Product

United States

Preparation Methods

Synthesis of 3-(4-Methoxyphenyl)-1H-Pyrazole-5-Carboxylic Acid

The pyrazole core is typically synthesized via cyclocondensation of β-keto esters with hydrazine derivatives. For example, ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate is prepared by reacting ethyl 4-methoxybenzoylacetate with hydrazine hydrate in ethanol under reflux (72–78% yield). The reaction proceeds via nucleophilic attack of hydrazine on the β-keto carbonyl, followed by cyclization (Scheme 1).

Scheme 1:
$$
\text{Ethyl 4-methoxybenzoylacetate} + \text{Hydrazine hydrate} \xrightarrow{\text{Ethanol, reflux}} \text{Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate}
$$

Hydrazide Formation

Conversion of the ester to the carbohydrazide intermediate is achieved through hydrazinolysis. Refluxing the pyrazole ester with hydrazine hydrate in ethanol (4–6 hours) yields 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. Excess hydrazine (2–3 equivalents) ensures complete conversion, with yields averaging 85–90%.

Schiff Base Condensation with Benzaldehyde

Reaction Conditions and Catalysis

The final step involves condensing the carbohydrazide with benzaldehyde to form the (E)-benzylidene derivative. Optimal conditions include:

  • Solvent: Anhydrous ethanol (15–20 mL per mmol of hydrazide)
  • Catalyst: Concentrated HCl (0.1–0.2 mL per mmol) or acetic acid (1–2 drops)
  • Temperature: Reflux (78–80°C) for 2–4 hours

The acid catalyst protonates the carbonyl oxygen of benzaldehyde, enhancing electrophilicity and facilitating nucleophilic attack by the hydrazide’s amino group (Scheme 2).

Scheme 2:
$$
\text{3-(4-Methoxyphenyl)-1H-pyrazole-5-carbohydrazide} + \text{Benzaldehyde} \xrightarrow[\text{HCl}]{\text{Ethanol, reflux}} \text{(E)-N'-Benzylidene derivative}
$$

Yield Optimization

Yields depend critically on the aldehyde’s electronic properties and reaction time (Table 1). Electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) require longer reflux times (6–8 hours) but achieve lower yields (60–65%) due to side reactions.

Table 1: Yield Variation with Reaction Parameters

Aldehyde Substituent Reaction Time (h) Yield (%) Purity (HPLC)
Benzaldehyde 2 90 98.5
4-Nitrobenzaldehyde 6 65 95.2
4-Methoxybenzaldehyde 3 88 97.8

Purification and Characterization

Recrystallization Techniques

Crude product purification is achieved via recrystallization from ethanol-DMF (1:1), which removes unreacted hydrazide and oligomeric byproducts. The compound exhibits poor solubility in pure ethanol, necessitating mixed-solvent systems.

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 11.32 (s, 1H, NH), 8.42 (s, 1H, CH=N), 7.82–7.85 (m, 2H, Ar-H), 7.45–7.49 (m, 3H, Ar-H), 6.93–6.96 (m, 2H, Ar-H), 3.79 (s, 3H, OCH3).
  • 13C NMR (100 MHz, DMSO-d6): δ 161.2 (C=O), 159.8 (CH=N), 142.5–115.2 (Ar-C), 55.4 (OCH3).

Industrial Scalability Challenges

Catalytic System Limitations

While lab-scale syntheses use homogeneous acids (HCl, acetic acid), industrial applications require heterogeneous catalysts (e.g., Amberlyst-15) to facilitate product separation. Pilot studies show that resin-based catalysts reduce yield by 10–15% due to diffusion limitations.

Solvent Recovery and Waste Management

Ethanol recovery via distillation is energy-intensive, contributing to 40% of total production costs in scaled-up models. Alternative solvents (e.g., 2-MeTHF) are being explored for improved recyclability.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at multiple sites:

  • Hydrazone linkage : Oxidizing agents convert the C=N bond into a carbonyl group (C=O).

  • Methoxy substituents : Demethylation can occur under strong oxidative conditions.

Oxidizing Agent Conditions Major Product Yield
KMnO₄/H⁺Aqueous H₂SO₄, 80°C3-(4-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid68%
H₂O₂/Fe²⁺Ethanol, RT, 6 hrsN'-benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide52%

Reduction Reactions

Reduction targets the hydrazone bond and aromatic rings:

  • Catalytic hydrogenation : Cleaves the C=N bond to form hydrazine derivatives.

  • Borohydride reduction : Selectively reduces specific functional groups.

Reducing Agent Conditions Major Product Yield
H₂/Pd-CMethanol, 40 psi, 4 hrs3-(4-Methoxyphenyl)-1H-pyrazole-5-carbohydrazide85%
NaBH₄THF, 0°C, 2 hrs(Z)-N'-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide74%

Substitution Reactions

Electrophilic substitution occurs on the methoxyphenyl ring:

  • Halogenation : Bromine or chlorine substitutes at the para position relative to the methoxy group.

  • Nitration : Introduces nitro groups under acidic conditions.

Reagent Conditions Major Product Yield
Br₂/FeCl₃DCM, RT, 12 hrs3-(4-Methoxy-3-bromophenyl)-1H-pyrazole-5-carbohydrazide60%
HNO₃/H₂SO₄0°C, 3 hrs3-(4-Methoxy-3-nitrophenyl)-1H-pyrazole-5-carbohydrazide48%

Hydrolysis Reactions

Acidic or alkaline hydrolysis cleaves specific bonds:

  • Hydrazone cleavage : Forms carboxylic acid and benzaldehyde derivatives.

  • Pyrazole ring stability : Resists hydrolysis under mild conditions.

Conditions Products Yield
6M HCl, reflux, 8 hrs3-(4-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid + Benzaldehyde92%
2M NaOH, 60°C, 6 hrs3-(4-Methoxyphenyl)-1H-pyrazole-5-carboxamide + Hydrazine78%

Cyclization Reactions

Intramolecular reactions form heterocyclic systems:

  • With CS₂ : Produces thiadiazole derivatives.

  • With urea : Forms triazole-linked compounds.

Reagent Conditions Major Product Yield
CS₂/KOHDMF, 120°C, 10 hrsPyrazolo[5,1-c] thiadiazine derivative65%
Urea/NH₄ClEthanol, reflux, 12 hrsPyrazolo[3,4-d]pyrimidine derivative58%

Influence of Substituents on Reactivity

The 4-methoxyphenyl group directs electrophiles to the ortho/para positions, while the pyrazole ring enhances nucleophilic susceptibility at N1 and C4 . Hydrogen bonding between the hydrazide NH and carbonyl oxygen (observed in crystallographic studies) stabilizes intermediates during reactions .

Comparative Reactivity with Analogues

Modification Reactivity Trend Evidence
Replacement of methoxy with ClIncreased electrophilic substitution rates
Removal of benzylidene groupLoss of stereoselectivity in reductions

Stability Under Various Conditions

Condition Degradation Pathway Half-Life
UV light (254 nm)Photooxidation of hydrazone linkage3.2 hrs
pH > 10Hydrolysis of carbohydrazide moiety45 min

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of (E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. Molecular docking studies suggest that this compound can effectively bind to specific target proteins involved in cancer progression, indicating mechanisms that could inhibit tumor growth.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineGI50 (µM)TGI (µM)LC50 (µM)
MCF73.7912.5042.30
NCI-H46012.5025.0060.00
A54926.0040.0086.00

The compound has shown significant cytotoxic effects against various cancer cell lines, including MCF7 and NCI-H460, with growth inhibitory concentrations (GI50) reported at 3.79 µM and 12.50 µM, respectively .

Antimicrobial Properties

In addition to its anticancer applications, this compound has been investigated for its antimicrobial properties . Studies have shown that certain pyrazole derivatives exhibit promising antibacterial and antifungal activity against various strains. The hydrazone functional group present in (E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide may contribute to its efficacy in inhibiting microbial growth.

Organic Synthesis Applications

(E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide serves as an important intermediate in the synthesis of more complex molecules. Its unique structural features allow it to participate in various chemical reactions:

Types of Reactions

  • Oxidation : The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  • Reduction : Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
  • Substitution : The benzylidene group can be replaced by other nucleophiles in nucleophilic substitution reactions.

Table 2: Common Reagents and Conditions for Reactions

Reaction TypeReagents UsedConditions
OxidationPotassium permanganateAcidic medium
ReductionSodium borohydrideMethanol or ethanol
SubstitutionAmines or thiolsPresence of a base

Mechanism of Action

The mechanism of action of (E)-N’-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The compound’s structure allows it to bind to these targets, thereby interfering with their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Key Structural Features :

  • Pyrazole Core : The 1H-pyrazole ring provides a planar, aromatic framework that facilitates π-π stacking interactions in biological targets.
  • 4-Methoxyphenyl Substituent : The electron-donating methoxy group at the para position enhances electronic delocalization and may influence binding affinity to hydrophobic pockets in enzymes.
  • Benzylidene Hydrazone : The (E)-configured imine bond (-CH=N-) introduces rigidity and enables hydrogen bonding with target proteins .

Synthesis: Typically synthesized via condensation of pyrazole-5-carbohydrazide with substituted benzaldehydes under mild acidic or solvent conditions (e.g., methanol, 2–3 hours, yields >95%) .

Comparison with Structural Analogs

The biological and physicochemical properties of pyrazole-carbohydrazides are highly dependent on substituents at the pyrazole 3-position and the benzylidene aromatic ring. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Selected Pyrazole-Carbohydrazide Derivatives

Compound Name Substituents (Pyrazole 3-Position) Benzylidene Group Key Biological Activity Notable Findings References
Target Compound 4-Methoxyphenyl Benzylidene Antimicrobial, Anticancer Moderate DNA gyrase inhibition (IC₅₀ = 12.5 µM against S. aureus); induces apoptosis in A549 lung cancer cells via caspase-3 activation.
(E)-N′-(4-(Dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 5-Methyl 4-(Dimethylamino)benzylidene Antibacterial Enhanced activity against E. coli (MIC = 8 µg/mL) due to electron-donating dimethylamino group improving membrane penetration.
N9-Benzoyl-3-(4-Bromophenyl)-1H-pyrazole-5-carbohydrazide (3a) 4-Bromophenyl N9-Benzoyl DNA Gyrase Inhibition Superior inhibition of S. aureus DNA gyrase (IC₅₀ = 2.3 µM) attributed to halogen’s electron-withdrawing effect and hydrophobic interactions.
(E)-N′-((1H-Indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide None 1H-Indol-3-yl ER Aminopeptidase Inhibition Selective inhibition (Ki = 0.8 µM) via CH···O hydrogen bonds with Ser342; high lipophilicity (xlogP > 5).
(E)-N′-(3-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide 4-((4-Methylbenzyl)oxy)phenyl 3-Methoxybenzylidene Anticancer Potent growth inhibition of A549 cells (IC₅₀ = 7.8 µM) due to dual methoxy and benzyloxy substituents enhancing cellular uptake.

Structure-Activity Relationships (SAR)

Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (electron-donating) and bromo (electron-withdrawing) substituents at the pyrazole 3-position exhibit divergent effects. Bromo derivatives (e.g., 4-bromophenyl) show stronger antibacterial activity due to enhanced hydrophobic interactions with DNA gyrase , whereas methoxy groups improve solubility and moderate activity . Dimethylamino substituents on the benzylidene ring (e.g., 4-(dimethylamino)benzylidene) increase basicity and membrane permeability, improving Gram-negative bacterial targeting .

Benzylidene Aromaticity: Bulky groups (e.g., indol-3-yl) enhance selectivity for enzyme active sites (e.g., ER aminopeptidase) but reduce solubility . Halogenated benzylidenes (e.g., 2,4-dichlorobenzylidene) improve thermal stability and crystallinity, as evidenced by X-ray diffraction studies .

Hydrazone Configuration :

  • The (E)-configuration is critical for maintaining planarity and optimal hydrogen bonding. (Z)-isomers often show reduced activity due to steric hindrance .

Computational and Spectroscopic Insights

  • DFT Studies : The target compound’s HOMO-LUMO gap (4.8 eV) suggests moderate reactivity, with electron density localized on the methoxyphenyl and hydrazone groups. Solvent modeling (IEFPCM) indicates high polarity, aligning with its moderate logP value (2.1) .
  • Molecular Docking : Docking into S. aureus DNA gyrase (PDB: 3U2D) reveals that the 4-methoxyphenyl group occupies a hydrophobic cleft, while the hydrazone forms hydrogen bonds with Asp81 .

Biological Activity

(E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound belonging to the pyrazole class, notable for its potential biological activities, particularly in medicinal chemistry. This compound features a hydrazone functional group and is characterized by a complex structure that includes methoxy and benzylidene substituents. The molecular formula is C18H16N4O2C_{18}H_{16}N_{4}O_{2} with a molar mass of approximately 320.35 g/mol .

Anticancer Activity

Recent studies have highlighted the anticancer potential of (E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. Molecular docking studies indicate that this compound can effectively bind to specific target proteins involved in cancer progression, suggesting mechanisms that could inhibit tumor growth. For instance, it has shown significant cytotoxic effects against various cancer cell lines, including MCF7 and NCI-H460, with growth inhibitory concentrations (GI50) reported at 3.79 µM and 12.50 µM respectively .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineGI50 (µM)TGI (µM)LC50 (µM)
MCF73.7912.5042.30
NCI-H46012.5025.0060.00
A54926.0040.0086.00

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial and fungal strains. Studies have demonstrated promising results, indicating that it possesses both antibacterial and antifungal properties, potentially due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli14
S. aureus20
C. albicans30

Antioxidant and Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, (E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide exhibits antioxidant properties , as evidenced by its ability to scavenge free radicals effectively. The DPPH scavenging activity was found to be between 84% and 90%, indicating strong antioxidant capacity .

Furthermore, the compound has shown anti-inflammatory effects , contributing to membrane stabilization in human red blood cells (HRBC), which is crucial for reducing inflammation-related damage .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been observed to inhibit key enzymes involved in cancer cell proliferation.
  • Molecular Interactions : Through molecular docking studies, the compound has been shown to interact favorably with target proteins, suggesting a pathway for its anticancer effects.
  • Radical Scavenging : The presence of methoxy groups enhances its ability to donate electrons and neutralize free radicals.

Case Studies and Research Findings

Several case studies have documented the efficacy of pyrazole derivatives, including (E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide:

  • Study on Anticancer Activity : A study published in MDPI evaluated various pyrazole derivatives against multiple cancer cell lines, confirming that compounds similar to (E)-N'-benzylidene exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Efficacy Assessment : Research conducted on the antimicrobial properties revealed that this compound effectively inhibited bacterial growth at low concentrations, supporting its potential as a therapeutic agent against infections caused by resistant strains .
  • In Vitro Studies : In vitro assays indicated that the compound could induce apoptosis in cancer cells, further validating its role as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for preparing (E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, and how is its purity validated?

The synthesis typically involves a multi-step process:

  • Pyrazole Core Formation : Condensation of β-diketones or β-ketoesters with hydrazine under acidic/basic conditions .
  • Hydrazone Linkage : Reaction of the pyrazole intermediate with a benzaldehyde derivative (e.g., 4-methoxybenzaldehyde) in ethanol or methanol under reflux .
  • Critical Parameters : Temperature (60–80°C), solvent polarity, and pH control to favor the (E)-isomer . Characterization :
  • NMR (1H, 13C) confirms regiochemistry and hydrazone geometry .
  • IR Spectroscopy identifies carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) verifies molecular ion peaks (e.g., [M+H]+) .
  • X-ray Diffraction resolves crystal packing and confirms stereochemistry .

Q. How does the compound's chemical reactivity influence its functionalization for downstream applications?

Key reactive sites include:

  • Hydrazone Group : Undergoes nucleophilic substitution at the imine (C=N) site with amines or thiols .
  • Methoxy Group : Demethylation under acidic conditions (e.g., HBr/AcOH) generates phenolic derivatives .
  • Pyrazole Ring : Susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation) at the 4-position . Example Reaction :
Reaction TypeConditionsProduct
OxidationH₂O₂/AcOHCarboxylic acid derivative
ReductionNaBH₄/MeOHHydrazine intermediate

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic and structural properties of this compound?

  • Methodology :
  • Basis Set : B3LYP/6-311G(d,p) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO) .
  • Solvent Effects : Polarizable Continuum Model (IEFPCM) simulates aqueous environments .
    • Key Findings :
  • HOMO-LUMO Gap : ~4.5 eV, indicating moderate reactivity .
  • Electrostatic Potential (MEP) : Negative charge localized on carbonyl oxygen, favoring hydrogen bonding .
  • NBO Analysis : Hyperconjugation between pyrazole N-H and hydrazone C=N stabilizes the structure .

Q. What molecular docking strategies identify biological targets, and what binding affinities are observed?

  • Targets : DNA gyrase (IC₅₀ = 0.15 µg/mL against S. aureus), ER aminopeptidase 1 (Ki = 1.3 µM) .
  • Protocol :
  • Software : AutoDock Vina or Schrödinger Suite .
  • Docking Parameters : Lamarckian GA, grid box centered on active site residues .
    • Key Interactions :
  • Hydrogen bonding with Ser342 (ERAP1) .
  • π-π stacking between pyrazole and Tyr109 (DNA gyrase) .

Q. How do crystallographic studies resolve structural ambiguities, and what software is essential for refinement?

  • Techniques : Single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) .
  • Refinement : SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding networks .
  • Key Metrics :
ParameterValue
R-factor<0.05
CCDC No.2056785

Q. What structure-activity relationships (SAR) guide the optimization of bioactivity?

  • Substituent Effects :
Substituent (R)Activity Trend
4-OCH₃ (target)Enhanced DNA gyrase inhibition
4-ClImproved anti-inflammatory activity
4-N(CH₃)₂Increased logP (lipophilicity)
  • Design Strategy : Introduce electron-withdrawing groups (e.g., NO₂) at pyrazole C4 to boost electrophilicity .

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